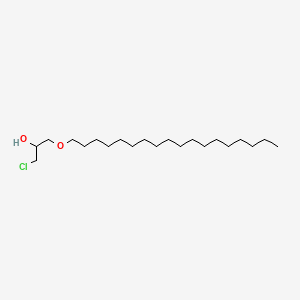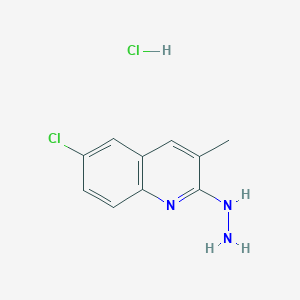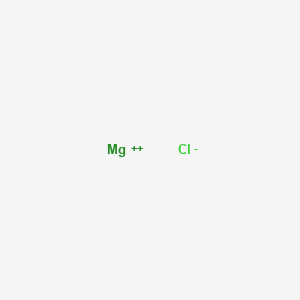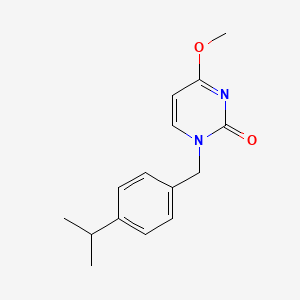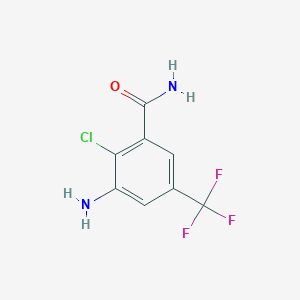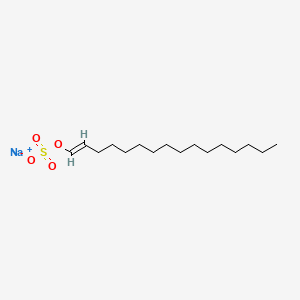
Sodium hexadecenyl sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium hexadecenyl sulfate, also known as sodium hexadecyl sulfate, is a long-chain sodium alkyl sulfate. It is a natural anionic surfactant commonly used in various industrial and research applications. This compound is known for its ability to reduce surface tension, making it an effective emulsifier and detergent .
准备方法
Synthetic Routes and Reaction Conditions: Sodium hexadecenyl sulfate can be synthesized through the sulfation of hexadecanol (cetyl alcohol) using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product’s purity and yield .
Industrial Production Methods: In industrial settings, the production of sodium hexadecenyl sulfate involves continuous sulfation processes where hexadecanol is reacted with sulfur trioxide gas in a falling film reactor. The resulting product is then neutralized with sodium hydroxide to form the final compound. This method ensures high efficiency and scalability for large-scale production .
化学反应分析
Types of Reactions: Sodium hexadecenyl sulfate primarily undergoes reactions typical of alkyl sulfates, including:
Hydrolysis: In aqueous solutions, it can hydrolyze to form hexadecanol and sulfuric acid.
Oxidation: It can be oxidized to form sulfonic acids under strong oxidizing conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.
Major Products:
Hydrolysis: Hexadecanol and sulfuric acid.
Oxidation: Hexadecanesulfonic acid.
Substitution: Various alkylated products depending on the nucleophile used.
科学研究应用
Sodium hexadecenyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as an emulsifier in emulsion polymerization processes, particularly for the polymerization of styrene.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
作用机制
The primary mechanism of action of sodium hexadecenyl sulfate is its ability to reduce surface tension, which allows it to act as an emulsifier and detergent. At the molecular level, it interacts with lipid bilayers, disrupting cell membranes and enhancing the solubility of hydrophobic compounds. This property makes it useful in various applications, from emulsification to cell lysis .
相似化合物的比较
Sodium dodecyl sulfate: Another widely used surfactant with a shorter alkyl chain.
Sodium tetradecyl sulfate: Similar in structure but with a slightly shorter chain length.
Sodium octadecyl sulfate: Has a longer alkyl chain compared to sodium hexadecenyl sulfate.
Comparison: Sodium hexadecenyl sulfate is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as an emulsifier and surfactant in various applications. Compared to sodium dodecyl sulfate, it has a higher Krafft point, limiting its use in certain applications but providing stability in others .
属性
CAS 编号 |
27236-51-7 |
|---|---|
分子式 |
C16H31NaO4S |
分子量 |
342.5 g/mol |
IUPAC 名称 |
sodium;[(E)-hexadec-1-enyl] sulfate |
InChI |
InChI=1S/C16H32O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h15-16H,2-14H2,1H3,(H,17,18,19);/q;+1/p-1/b16-15+; |
InChI 键 |
MATKDLDRCBUYET-GEEYTBSJSA-M |
手性 SMILES |
CCCCCCCCCCCCCC/C=C/OS(=O)(=O)[O-].[Na+] |
规范 SMILES |
CCCCCCCCCCCCCCC=COS(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 3,4,5-tris[[(6-diazo-5,6-dihydro-5-oxo-1-naphthalenyl)sulfonyl]oxy]-, propyl ester](/img/structure/B13753700.png)
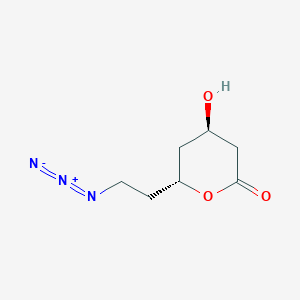
![(2S,3S,4S,5R,6S)-6-[(Z)-[amino(phenyl)methylidene]amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13753709.png)

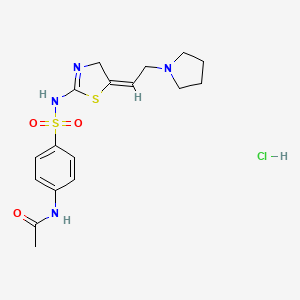
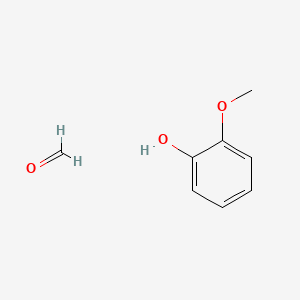
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)-N-[(E)-pyridin-3-ylmethylideneamino]triazole-4-carboxamide](/img/structure/B13753740.png)
